Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 3-aminopropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the ester group to an alcohol, or the azetidine ring can be reduced to a more saturated ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxoazetidine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of azetidine derivatives on various biological pathways and to develop new bioactive compounds .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Uniqueness: Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate is unique due to the presence of the 3-aminopropoxy group, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds and materials.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-aminopropoxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)9-16-6-4-5-13/h10H,4-9,13H2,1-3H3 |
InChI Key |
QQVCOABVWXWSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COCCCN |
Origin of Product |
United States |
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